[3-Chloro-5-(trifluoromethyl)-2-pyridinyl](3-methoxyphenyl)methanone
Description
3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone is a methanone derivative featuring a 3-chloro-5-(trifluoromethyl)pyridinyl moiety linked to a 3-methoxyphenyl group via a ketone bridge.
Properties
IUPAC Name |
[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-(3-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO2/c1-21-10-4-2-3-8(5-10)13(20)12-11(15)6-9(7-19-12)14(16,17)18/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKERSMNRMLLQMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501159053 | |
| Record name | [3-Chloro-5-(trifluoromethyl)-2-pyridinyl](3-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501159053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338420-99-8 | |
| Record name | [3-Chloro-5-(trifluoromethyl)-2-pyridinyl](3-methoxyphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338420-99-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-Chloro-5-(trifluoromethyl)-2-pyridinyl](3-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501159053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone typically involves the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinecarboxylic acid with 3-methoxybenzoyl chloride under suitable conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their substituents, molecular weights, applications, and biological activities:
| Compound Name | Pyridinyl Substituents | Phenyl Substituents | Molecular Weight | Application/Activity | Key Findings | References |
|---|---|---|---|---|---|---|
| 3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone | 3-Cl, 5-CF₃ | 3-OCH₃ | ~320.10 (est.) | Not explicitly stated; structural analog | Hypothesized balance of lipophilicity (CF₃) and solubility (OCH₃). | |
| (4-Chlorophenyl)[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methanone | 3-Cl, 5-CF₃ | 4-Cl | 320.10 | Agrochemical research | Higher lipophilicity due to 4-Cl; used in fungicide intermediates. | |
| Haloxyfop-methyl (herbicide) | 3-Cl, 5-CF₃ (as oxy group) | Phenoxypropanoate | 361.73 | Herbicide | Targets grasses via ACCase inhibition; ED₅₀ values <0.1 mg/kg in plants. | |
| (S)-Compound 35 (P2X7 antagonist) | 3-F, 2-CF₃ (pyridin-4-yl) | Fluoropyrimidinyl | N/A | Neuroinflammatory therapy | ED₅₀ = 0.07 mg/kg; superior solubility and tolerability vs. analogs. | |
| 1-Isoquinolyl[3-(trifluoromethyl)phenyl]methanone (CB2 agonist) | 3-CF₃ (phenyl) | Isoquinolyl | N/A | CB2 receptor agonist | Selective CB2 activation; potential for pain/inflammation modulation. | |
| (Z)-Methyl 2-(2-((((Z)(1-(3,5-bis(trifluoromethyl)phenyl)... (strobilurin) | Bis-CF₃ (phenyl) | Methoxyacrylate | N/A | Fungicide | Superior efficacy vs. Erysiphe graminis compared to commercial strobilurins. |
Key Structural and Functional Insights:
Substituent Effects on Bioactivity :
- The 3-methoxyphenyl group in the target compound may enhance solubility compared to halogenated analogs (e.g., 4-chlorophenyl in ), critical for pharmacokinetics in drug design.
- Trifluoromethyl (CF₃) and chloro groups on the pyridine ring are common in herbicides (e.g., haloxyfop-methyl) for enhancing lipid membrane penetration and target binding .
Agricultural vs. Medicinal Applications: Haloxyfop-methyl and strobilurin analogs demonstrate the importance of the pyridinyl-oxyphenoxypropanoate backbone in herbicide/fungicide activity . In contrast, methanones with aryl groups (e.g., isoquinolyl in ) are tailored for receptor selectivity in medicinal chemistry.
Potency and Solubility Trade-offs :
- Compound 35 (P2X7 antagonist) highlights how fluorinated pyridines improve solubility while maintaining potency (ED₅₀ = 0.07 mg/kg) .
- The target compound’s 3-OCH₃ group may similarly optimize solubility without compromising binding affinity.
Synthetic Challenges: and detail synthetic routes for pyridinyl methanones, emphasizing the role of stereochemistry (e.g., chiral centers in P2X7 antagonists) and oxime formation in strobilurins .
Biological Activity
3-Chloro-5-(trifluoromethyl)-2-pyridinylmethanone, with the molecular formula C14H9ClF3NO, is a compound of significant interest in medicinal chemistry due to its potential biological activities. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds by modifying their electronic characteristics and increasing lipophilicity, which can improve bioavailability and efficacy against various biological targets.
- Molecular Weight : 315.67 g/mol
- Boiling Point : Approximately 390.2 °C (predicted) .
- CAS Number : 338420-99-8
Anticancer Properties
Research has demonstrated that compounds containing trifluoromethyl groups exhibit enhanced anticancer activity. A study focusing on similar structures showed that derivatives with trifluoromethyl substitutions displayed significant potency against various cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer) . The mechanism of action often involves the induction of apoptosis and disruption of cellular signaling pathways.
Table 1: Anticancer Activity Comparison
The presence of the trifluoromethyl group has been linked to improved interactions with target proteins, enhancing binding affinity and specificity .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. In vitro studies have indicated that similar derivatives exhibit antibacterial activity against resistant strains such as Escherichia coli and Candida albicans. The minimum inhibitory concentrations (MICs) for these compounds were notably low, indicating strong antimicrobial effects .
Table 2: Antimicrobial Activity Overview
The trifluoromethyl group enhances the electron-withdrawing ability of the molecule, which can lead to increased reactivity with biological targets. This functional group has been shown to facilitate multipolar interactions with carbonyl groups in proteins, thereby improving binding and inhibition profiles against enzymes involved in critical pathways such as cell proliferation and apoptosis .
Case Studies
- Trifluoromethyl-Containing Urea Derivatives : A series of urea derivatives containing trifluoromethyl groups were synthesized and evaluated for their biological activity. These compounds showed promising results in inhibiting cancer cell growth and exhibited lower IC50 values compared to traditional chemotherapeutics .
- Antimicrobial Evaluation : Another study focused on the synthesis of aryl-urea derivatives with trifluoromethyl substitutions, revealing significant antibacterial properties against drug-resistant strains, highlighting their potential as new antimicrobial agents .
Q & A
Q. Table 1: Key Synthetic Parameters
| Parameter | Friedel-Crafts | Suzuki-Miyaura |
|---|---|---|
| Yield (%) | 65–75 | 70–85 |
| Purity (HPLC, %) | >95 | >98 |
| Reaction Time (h) | 12–24 | 6–12 |
Basic: How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) for this compound?
Answer:
Contradictions often arise from impurities or solvent effects. To mitigate:
- NMR : Compare experimental data with computational predictions (e.g., DFT calculations for ¹³C NMR shifts). For example, the trifluoromethyl group should show a singlet at ~110 ppm in ¹³C NMR .
- IR : Validate carbonyl stretch (C=O) at 1680–1700 cm⁻¹ and pyridine ring vibrations at 1600–1450 cm⁻¹. Discrepancies may indicate residual solvents (e.g., DMSO at 1650 cm⁻¹) .
Advanced: What are the photodegradation pathways of this compound under UV light, and how can metabolites be identified?
Answer:
Photolysis studies reveal primary degradation pathways:
Pyridine Ring Cleavage : UV exposure (254 nm) leads to hydroxylation at the 3-chloro position, forming [3-hydroxy-5-(trifluoromethyl)-2-pyridinyl] derivatives .
Methoxyphenyl Oxidation : The 3-methoxy group undergoes demethylation, yielding phenolic intermediates.
Q. Methodology :
Q. Table 2: Major Photodegradation Products
| Metabolite | m/z (Observed) | Proposed Structure |
|---|---|---|
| Hydroxylated pyridine derivative | 332.1 | [C₁₄H₁₀ClF₃NO₂]⁺ |
| Demethylated methoxyphenyl analog | 318.0 | [C₁₃H₈ClF₃NO]⁺ |
Advanced: How does the compound interact with biological targets (e.g., enzymes), and what computational models validate these interactions?
Answer:
The trifluoromethylpyridine moiety acts as a pharmacophore in fungicides (e.g., Fluopyram, Fluopicolide) by inhibiting succinate dehydrogenase (SDH) .
- Docking Studies : Use AutoDock Vina to model binding to SDH’s ubiquinone site. Key interactions:
- Validation : Compare inhibition constants (Ki) from enzyme assays with docking scores (RMSD <2.0 Å).
Basic: What analytical methods are recommended for quantifying this compound in environmental samples?
Answer:
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in acetonitrile/water. Quantify via MRM transitions (e.g., m/z 385 → 238 for the parent ion) .
- Detection Limits : LOD = 0.01 µg/L, LOQ = 0.03 µg/L in soil extracts .
Advanced: How can researchers address discrepancies in reported melting points or solubility data?
Answer:
Discrepancies may stem from polymorphic forms or hydration states.
- DSC Analysis : Perform differential scanning calorimetry to identify polymorphs (e.g., Form I melts at 111°C, Form II at 105°C) .
- Solubility : Use shake-flask method in buffered solutions (pH 3–9). Reported solubility in acetonitrile: 2.5 mg/mL; discrepancies may arise from residual crystallinity .
Basic: What are the stability considerations for long-term storage of this compound?
Answer:
- Storage Conditions : -20°C under inert gas (N₂/Ar) to prevent oxidation of the methoxyphenyl group .
- Stability Tests : Monitor via HPLC every 6 months; degradation <2% over 24 months under recommended conditions .
Advanced: What regulatory guidelines apply to environmental risk assessment of this compound?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
